phenyl N-(6-methylquinoxalin-2-yl)carbamate
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Overview
Description
Phenyl N-(6-methylquinoxalin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a phenyl group attached to a carbamate moiety, which is further linked to a 6-methylquinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(6-methylquinoxalin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-methylquinoxaline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(6-methylquinoxalin-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Phenyl N-(6-methylquinoxalin-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl N-(6-methylquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects . The quinoxaline moiety is known to interact with nucleic acids and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Phenyl N-(6-methylquinoxalin-2-yl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(2-pyridyl)carbamate: Similar structure but with a pyridine ring instead of a quinoxaline ring.
Phenyl N-(quinolin-2-yl)carbamate: Contains a quinoline ring, leading to variations in its chemical and biological properties.
Phenyl N-(6-chloroquinoxalin-2-yl)carbamate: The presence of a chlorine atom on the quinoxaline ring can significantly alter its reactivity and biological activity.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
phenyl N-(6-methylquinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-8-13-14(9-11)17-10-15(18-13)19-16(20)21-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,20) |
InChI Key |
MUTQHZGZLXSAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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